molecular formula C13H14N2O3 B4190690 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide

Cat. No. B4190690
M. Wt: 246.26 g/mol
InChI Key: OEOLCNIATDFEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. The inhibition of this pathway by MI-2 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. By binding to this pocket, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide disrupts the MDM2-p53 interaction, leading to the activation of the tumor suppressor protein p53. The activation of p53 induces apoptosis in cancer cells, making N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53. This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has several advantages for lab experiments, including its selectivity for the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its potential for use in the treatment of other diseases. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide also has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide. These include the optimization of the synthesis process to increase the yield and purity of the final product, the development of more potent and selective inhibitors of the MDM2-p53 interaction, and the investigation of the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in combination with other cancer therapies. Additionally, the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in the treatment of other diseases such as neurodegenerative disorders and viral infections should be further explored.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been extensively studied in cancer research due to its ability to selectively inhibit the MDM2-p53 interaction. This pathway is frequently disrupted in cancer, leading to the inactivation of the tumor suppressor protein p53. The inhibition of this pathway by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have potential in the treatment of other diseases such as neurodegenerative disorders and viral infections.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-7(2)11(16)14-8-4-5-9-10(6-8)13(18)15-12(9)17/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOLCNIATDFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide

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